6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline
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Overview
Description
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoxaline ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of
Preparation Methods
The synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Chemical Reactions Analysis
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
Trifluoromethylbenzene: This compound also contains a trifluoromethyl group but lacks the tetrahydroquinoxaline ring, resulting in different chemical properties and applications.
Trifluoromethylpyridine: Similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, this compound contains a trifluoromethyl group attached to a heterocyclic ring, but the ring structure differs, leading to distinct reactivity and uses.
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,13-14H,3-4H2 |
InChI Key |
HRYYGXILZUZAED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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